molecular formula C12H22O14S B12323032 [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate

[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate

Cat. No.: B12323032
M. Wt: 422.36 g/mol
InChI Key: ZMPFTLRVVIHHOO-UHFFFAOYSA-N
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Description

[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate is a complex organic compound characterized by multiple hydroxyl groups and a sulfate ester. This compound is notable for its intricate structure, which includes two oxane rings and several hydroxyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate typically involves multi-step organic reactions. The process often starts with the preparation of the oxane rings, followed by the introduction of hydroxyl groups through hydroxylation reactions. The final step involves the esterification of the hydroxyl groups with sulfuric acid to form the sulfate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s hydroxyl groups and sulfate ester make it a potential candidate for studying biochemical pathways involving sulfation and hydroxylation. It can be used in enzyme assays to investigate the activity of sulfotransferases and hydroxylases.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. Its sulfate ester group may enhance solubility and bioavailability.

Industry

Industrially, the compound can be used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature. It may also find applications in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfate ester group can participate in ionic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate lies in its combination of hydroxyl groups and sulfate ester, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)

InChI Key

ZMPFTLRVVIHHOO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O

Origin of Product

United States

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